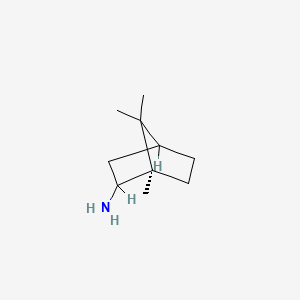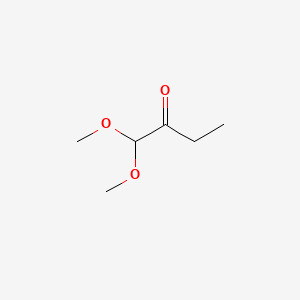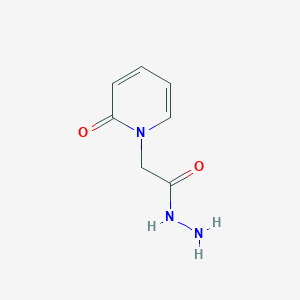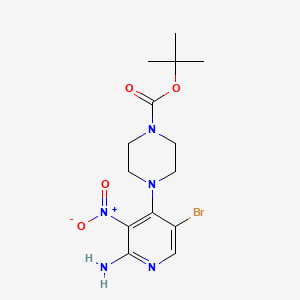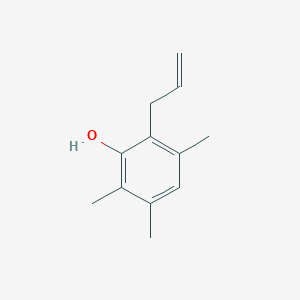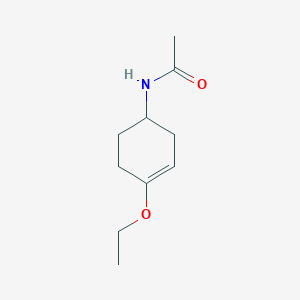
1,3,3,5,7,7-hexanitro-1,5-diazocane
Vue d'ensemble
Description
1,3,3,5,7,7-hexanitro-1,5-diazocane is a chemical compound with the molecular formula C6H8N8O12. It is known for its high nitrogen content and its potential applications in various fields, including explosives and propellants. The compound is characterized by its six nitro groups attached to a diazacyclooctane ring, making it a highly energetic material.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,7,7-hexanitro-1,5-diazocane typically involves the nitration of a precursor compound. One common method is the nitration of 1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane (also known as hexamine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. The precursor compound is dissolved in a suitable solvent, and the nitration mixture is added slowly while maintaining the reaction temperature. The product is then purified through recrystallization or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,5,7,7-hexanitro-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,3,5,7,7-hexanitro-1,5-diazocane has several scientific research applications, including:
Chemistry: Used as a high-energy material in the study of energetic compounds and their properties.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its high nitrogen content.
Industry: Utilized in the production of explosives and propellants due to its high energy density.
Mécanisme D'action
The mechanism of action of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid decomposition, releasing nitrogen gas and other byproducts. This rapid release of gas and energy makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the stability of the diazacyclooctane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3,5,7,7-Hexanitro-1,5-diazacyclooctane: A similar compound with a slightly different arrangement of nitro groups.
Octahydro-1,3,3,5,7,7-hexanitro-1,5-diazocine: Another compound with a similar structure but different ring configuration.
Uniqueness
1,3,3,5,7,7-hexanitro-1,5-diazocane is unique due to its specific arrangement of nitro groups and the stability of its diazacyclooctane ring. This unique structure contributes to its high energy density and makes it a valuable compound in various applications, particularly in the field of explosives and propellants.
Propriétés
Numéro CAS |
88371-89-5 |
|---|---|
Formule moléculaire |
C6H8N8O12 |
Poids moléculaire |
384.18 g/mol |
Nom IUPAC |
1,3,3,5,7,7-hexanitro-1,5-diazocane |
InChI |
InChI=1S/C6H8N8O12/c15-9(16)5(10(17)18)1-7(13(23)24)3-6(11(19)20,12(21)22)4-8(2-5)14(25)26/h1-4H2 |
Clé InChI |
BLZQCPAABODUPR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CC(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
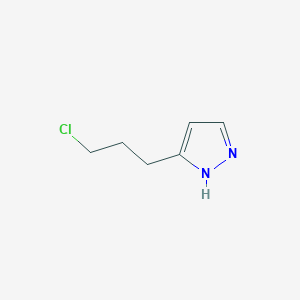
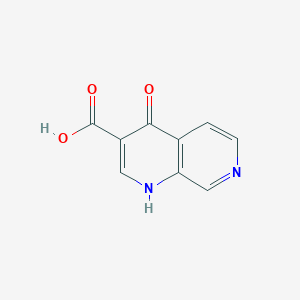
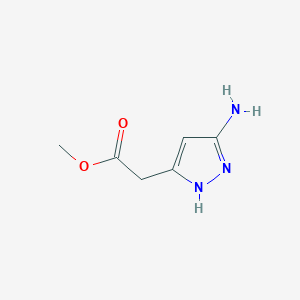
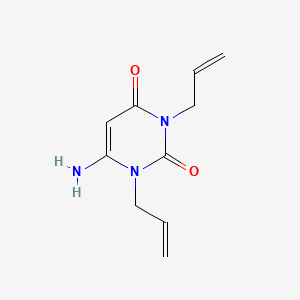
![2-Phenyloxazolo[5,4-b]pyridine](/img/structure/B8791266.png)
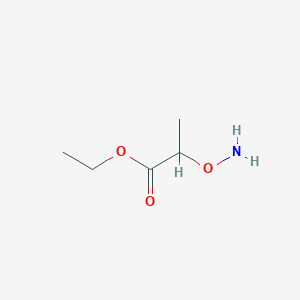
![(1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791281.png)
![2-[(butan-2-yl)amino]acetic acid](/img/structure/B8791295.png)
